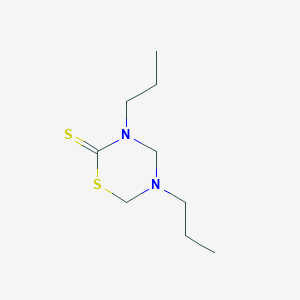

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

Description

Overview of 1,3,5-Thiadiazinane-2-thione (THTT) Heterocycles in Contemporary Chemical Research

The 1,3,5-Thiadiazinane-2-thione (THTT) scaffold is a subject of significant interest in modern chemistry due to its versatile biological activities. nih.gov These compounds are recognized for their potential antimicrobial, antifungal, and antiparasitic properties. The presence of sulfur and nitrogen atoms within the heterocyclic ring allows for interactions with various biological targets. The physicochemical properties of the THTT heterocycle have made it a central component in the development of new bioactive agents. nih.gov

Significance of N-Substituted 1,3,5-Thiadiazinane-2-thiones in Synthetic and Applied Chemistry

The properties and applications of the THTT ring are significantly influenced by the nature of the substituents at the N-3 and N-5 positions. nih.govopenmedicinalchemistryjournal.com The synthesis of 3,5-disubstituted THTT derivatives is a key area of study, as these modifications can lead to compounds with improved activity and a better activity/cytotoxicity ratio. nih.gov

The general synthetic route to these compounds involves the reaction of a primary amine with carbon disulfide, followed by a cyclocondensation reaction with formaldehyde (B43269) and another amine. nih.gov This method allows for the introduction of a wide variety of substituents at the N-3 and N-5 positions, enabling the systematic exploration of structure-activity relationships. tandfonline.com For instance, the lipophilicity and, consequently, the bioavailability of the compound can be modulated by altering the alkyl chains at these positions. Longer alkyl chains, such as the propyl groups in 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione, may enhance its persistence in lipid-rich biological environments compared to analogues with shorter chains like methyl groups.

Historical Context of this compound and Related Analogues in Academic Literature

While the synthesis of the first 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (mono-THTT) scaffold dates back to 1848, its precise structure was not correctly established until 1944. openmedicinalchemistryjournal.com Early publications highlighted the importance of the substituent at the N-3 position for antimicrobial activity and noted the toxicity associated with the substituent at the N-5 position. openmedicinalchemistryjournal.com

In recent years, efficient synthetic methods have been developed, such as liquid-phase organic synthesis using a polyethylene (B3416737) glycol (PEG) support, which allows for the production of THTT derivatives in high yields and purity. researchgate.net Spectroscopic techniques, including 1H-NMR and 13C-NMR, are crucial for the structural elucidation of these compounds. nih.govopenmedicinalchemistryjournal.comresearchgate.net The chemical shifts observed in these spectra provide valuable information about the molecular backbone and the nature of the substituents. nih.govopenmedicinalchemistryjournal.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODKKRRUYELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CN(C(=S)SC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304506 | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52416-62-3 | |

| Record name | NSC166025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione and Analogues

Classical Synthetic Pathways to 1,3,5-Thiadiazinane-2-thiones

The foundational approach to synthesizing 1,3,5-thiadiazinane-2-thiones involves the reaction of a primary amine with carbon disulfide and formaldehyde (B43269). google.com A typical procedure begins with the formation of a dithiocarbamate (B8719985) salt. This is achieved by reacting a primary amine with carbon disulfide, usually in the presence of a base like potassium hydroxide (B78521). researchgate.net

This dithiocarbamate intermediate is then subjected to a cyclization reaction with formaldehyde and a second primary amine in a suitable solvent system, often a buffered aqueous solution. researchgate.net For instance, the synthesis of 3,5-dimethyl-1,3,5-thiadiazinane-2-thione is accomplished by reacting methylamine (B109427) with carbon disulfide and formaldehyde. google.com Another classical route involves first preparing the methylammonium (B1206745) salt of N-methyldithiocarbamic acid and then reacting this salt with formaldehyde. google.com More complex derivatives can be synthesized by starting with different primary amines to introduce desired substituents at the N-3 and N-5 positions of the thiadiazinane ring. peerj.com

Expedient and High-Yield Synthesis of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

One-pot condensation has emerged as a powerful strategy for the synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thiones. researchgate.netresearchgate.net This method involves the simultaneous or sequential addition of all reactants to a single reaction vessel. Typically, a primary amine, carbon disulfide, and formaldehyde are combined under mild conditions to form the heterocyclic ring system in a single step. researchgate.netresearchgate.net For example, the synthesis of a series of 5-(2-hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazine-2-thiones and 3,5-dipropyl-1,3,5-thiadiazine-2-thione was successfully achieved using a one-pot reaction. researchgate.net The reaction is often carried out in a phosphate (B84403) buffer medium, highlighting its compatibility with aqueous conditions. researchgate.net This approach is highly efficient, affording the target compounds in good yields and high purity with a simplified work-up procedure. researchgate.netresearchgate.netumich.edu

Table 1: Overview of One-Pot Synthesis Components for 1,3,5-Thiadiazinane-2-thiones

| Reactant 1 (Amine for N-3) | Reactant 2 (Amine for N-5) | Reactant 3 | Reactant 4 | Typical Conditions |

| Primary Amine (e.g., Propylamine) | Primary Amine (e.g., Propylamine) | Carbon Disulfide | Formaldehyde | Phosphate Buffer, Room Temp. |

| Glycine (B1666218) | Ethanolamine | Carbon Disulfide | Formaldehyde | Phosphate Buffer, Room Temp. researchgate.net |

| Butylamine | Glycine | Carbon Disulfide | Formaldehyde | Phosphate Buffer, Room Temp. researchgate.net |

| PEG-bound Amino Acid | Dithiocarbamate | Formaldehyde | - | Basic conditions, MeOH/H₂O arkat-usa.org |

The one-pot synthesis of thiadiazinane-2-thiones is a form of multi-component reaction (MCR), a strategy where three or more reactants combine to form a product that incorporates substantial portions of all reactants. nih.gov MCRs are highly valued in modern drug discovery and organic synthesis for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple starting materials. nih.gov In the context of 1,3,5-thiadiazinane-2-thione synthesis, the MCR typically involves an amine, carbon disulfide, and an aldehyde (formaldehyde), which cyclize to form the desired heterocyclic scaffold. peerj.com This approach simplifies the synthetic process, reduces waste, and allows for the creation of diverse derivatives by varying the initial components. peerj.comresearchgate.net

Polymer-Supported Synthetic Strategies for Thiadiazinane-2-thione Derivatives

To further streamline the synthesis and purification of 1,3,5-thiadiazinane-2-thione derivatives, polymer-supported synthesis has been developed. This methodology combines the advantages of traditional solution-phase chemistry with the ease of purification associated with solid-phase synthesis. arkat-usa.org

Liquid-phase organic synthesis (LPOS) employs soluble polymers, such as polyethylene (B3416737) glycol (PEG), as a support for the growing molecule. arkat-usa.orgresearchgate.net This strategy has been successfully applied to the synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives. researchgate.netumich.edu In this approach, a starting material, such as an amino acid, is first attached to the soluble PEG support. researchgate.net The subsequent chemical transformations, including the formation of the dithiocarbamate and the one-pot cyclization with formaldehyde, occur on the polymer support. arkat-usa.org

A key advantage of LPOS is that the polymer-bound product can be easily precipitated from the solution by adding a non-solvent like diethyl ether, leaving excess reagents and by-products behind in the solution. researchgate.net This greatly simplifies the purification process. The final product is then cleaved from the polymer support. This method provides the target compounds in good yields and high purity and has been used to create novel structures, such as molecules containing two thiadiazinane-2-thione rings. researchgate.netresearchgate.net

Solid-phase organic synthesis (SPOS) utilizes an insoluble polymer resin, such as Merrifield or Wang resin, as the synthetic support. mdpi.comnih.gov This technique is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds. nih.gov While the direct SPOS of this compound is not explicitly detailed in the provided context, the synthesis of related heterocyclic structures like 1,3-thiazines and thiazolo-pyrimidinones on solid supports demonstrates the applicability of this method. mdpi.comnih.gov

The general workflow involves anchoring a starting material to the resin, followed by a series of chemical reactions to build the desired molecule. nih.gov After each step, purification is achieved by simply washing the resin to remove excess reagents and soluble by-products. mdpi.com Once the synthesis is complete, the final compound is cleaved from the resin. nih.gov SPOS has been optimized for the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, achieving high yields over multiple steps and allowing for the construction of diverse compound libraries. mdpi.comnih.gov

Mechanistic Investigations of 1,3,5-Thiadiazinane-2-thione Ring Formation

The formation of the 1,3,5-thiadiazinane-2-thione ring is a critical step in the synthesis of these compounds. Understanding the underlying mechanism is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the cyclization mechanism for the formation of the 1,3,5-thiadiazinane-2-thione ring. nih.gov One proposed mechanism, supported by both experimental evidence and DFT calculations, involves the reaction of a dithiocarbamate (DTC) with formaldehyde to form a {[hydroxymethyl(substituted)carbamothioyl]sulfanyl}methanol intermediate. nih.govresearchgate.net

Subsequent nucleophilic addition of an amine, such as glycine, to this intermediate leads to an adduct that undergoes intramolecular heterocyclization through an SN2 reaction. nih.govresearchgate.net Computational models have highlighted the active role of water in this process, suggesting that it promotes the intramolecular cyclization. nih.govresearchgate.net These theoretical studies are essential for understanding the reaction pathways and for predicting the feasibility of synthesizing new derivatives.

The conditions under which the cyclization reaction is performed play a pivotal role in the successful formation of the 1,3,5-thiadiazinane-2-thione heterocycle. The most common method involves the reaction of a primary amine with carbon disulfide and potassium hydroxide to form a potassium dithiocarbamate salt in situ. mdpi.com This is followed by the addition of formaldehyde and another primary amine. mdpi.com

The reaction is typically carried out in a suitable solvent, and the pH of the medium can be a critical factor. For instance, the synthesis of certain derivatives has been successfully achieved in a phosphate buffer medium. The use of soluble polymer supports, such as polyethylene glycol (PEG) 5000, in a liquid-phase synthesis approach has also been reported. arkat-usa.org This method offers the advantages of high reactivity and simplified purification, leading to good yields and high purity of the final products. arkat-usa.org While traditional methods often rely on stoichiometric reagents, newer approaches are exploring catalytic systems to improve efficiency and sustainability.

Derivatization and Structural Diversification Strategies for this compound Analogues

The versatility of the 1,3,5-thiadiazinane-2-thione scaffold allows for extensive structural modifications, leading to a wide array of analogues with diverse properties. These modifications are primarily focused on the nitrogen atoms at the N-3 and N-5 positions, the creation of multi-ring systems, and the conjugation with other biologically active molecules.

The substituents at the N-3 and N-5 positions of the 1,3,5-thiadiazinane-2-thione ring are key determinants of the molecule's biological activity. researchgate.net Researchers have synthesized numerous analogues by varying the primary amines used in the initial reaction. This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and aralkyl groups, as well as amino acids like glycine and L-alanine. researchgate.net

For example, a series of 3-allyl-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones were prepared by reacting allylamine, carbon disulfide, potassium hydroxide, formaldehyde, and various primary amines. researchgate.net The introduction of polar groups, such as those derived from glycine and glycinamide, at the N-3 and/or N-5 positions has also been explored to study their effect on biological activity. nih.gov

Table 1: Examples of N-3 and N-5 Modifications in 1,3,5-Thiadiazinane-2-thione Analogues

| N-3 Substituent | N-5 Substituent | Reference |

| Allyl | Alkyl, Aralkyl, Glycine, L-alanine | researchgate.net |

| Methyl | 4-carboxycyclohexylmethyl | researchgate.net |

| Propyl | Propyl | researchgate.net |

| Various | Glycine, Glycinamide | nih.gov |

To explore the potential for enhanced biological activity and novel structural architectures, researchers have developed methods for synthesizing molecules containing multiple 1,3,5-thiadiazinane-2-thione rings. These bis- and tris-heterocyclic systems are typically linked through the nitrogen atoms.

An efficient liquid-phase synthesis on a polyethylene glycol (PEG) support has been utilized to prepare new compounds featuring two 1,3,5-thiadiazinane-2-thione rings linked at the N-3 positions. arkat-usa.org Another approach involves the reaction of a diamine, such as ethylene (B1197577) diamine, with carbon disulfide, formaldehyde, and a primary amine to create bis-THTT derivatives. researchgate.net These multi-ring systems offer a larger molecular framework that can potentially interact with multiple biological targets or present a higher density of the active pharmacophore.

Table 2: Examples of Bis-1,3,5-Thiadiazinane-2-thione Systems

| Linker | Point of Attachment | Synthetic Approach | Reference |

| Ethylene | N-3, N-3' | Reaction with ethylene diamine | researchgate.net |

| PEG-supported | N-3, N-3' | Liquid-phase synthesis | arkat-usa.org |

A powerful strategy for developing new therapeutic agents is the conjugation of the 1,3,5-thiadiazinane-2-thione scaffold with other known biologically active molecules. This approach aims to create hybrid compounds with potentially synergistic or novel activities.

Table 3: Examples of Conjugated 1,3,5-Thiadiazinane-2-thione Analogues

| Conjugated Moiety | Position of Conjugation | Purpose | Reference(s) |

| 1,3,4-Thiadiazole (B1197879) | N-5 | Enhance antimicrobial activity | peerj.comnih.gov |

| Glycine/Glycinamide | N-3 and/or N-5 | Introduce polar groups, potential prodrugs | nih.gov |

| Deacylated Chloramphenicol Amine | N-3 and/or N-5 | Combine antimicrobial features | nih.gov |

| Amino Acids | N-5 | Solid-phase synthesis handle, biological activity | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione, providing detailed information about the hydrogen and carbon framework of the molecule. nih.govpeerj.com Through one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals can be achieved. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Characterizationnih.gov

The ¹H NMR spectrum of this compound provides precise information on the chemical environment of the hydrogen atoms. In a study utilizing a 600 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the proton signals were distinctly resolved. nih.gov

The spectrum displays a doublet at 4.37 ppm, which is attributed to the four protons of the two methylene (B1212753) (CH₂) groups within the thiadiazinane ring. nih.gov The two propyl groups attached to the nitrogen atoms give rise to a series of signals: two triplets at 3.93 ppm and 2.78 ppm correspond to the methylene protons adjacent to the nitrogen atoms (N-CH₂). nih.gov The central methylene protons (CH₂CH₃) of the propyl chains appear as multiplets at 1.70 ppm and 1.58 ppm. nih.gov Finally, a triplet at 0.95 ppm, integrating to six protons, represents the terminal methyl (CH₃) groups of the two propyl chains. nih.gov

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 4.37 | Doublet (d) | 18 | 4H | N-CH₂-S, N-CH₂-N (Ring) | nih.gov |

| 3.93 | Triplet (t) | 12 | 2H | N-CH₂CH₂CH₃ | nih.gov |

| 2.78 | Triplet (t) | 12 | 2H | N-CH₂CH₂CH₃ | nih.gov |

| 1.70 | Multiplet (m) | - | 2H | CH₃CH₂CH₂ | nih.gov |

| 1.58 | Multiplet (m) | - | 2H | NCH₂CH₂CH₃ | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterizationnih.gov

The ¹³C NMR spectrum further confirms the carbon skeleton of the molecule. In an analysis conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the most deshielded signal appears at 190.91 ppm, which is characteristic of the thiocarbonyl carbon (C=S) of the thione group. nih.gov The carbon atoms of the heterocyclic ring are observed at 62.01 ppm and 54.77 ppm. nih.gov The signals for the carbon atoms of the two propyl groups are found at 50.00 ppm, 47.65 ppm, 21.35 ppm, and 18.61 ppm. nih.gov The thiocarbonyl carbon in similar thiadiazinane-2-thione systems typically appears in the range of δ 190.1 - 197.0 ppm. researchgate.netarkat-usa.org

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 190.91 | C=S (Thione) | nih.gov |

| 62.01 | C-4 (Ring CH₂) | nih.gov |

| 54.77 | C-6 (Ring CH₂) | nih.gov |

| 50.00 | N-CH₂ (Propyl) | nih.gov |

| 47.65 | N-CH₂ (Propyl) | nih.gov |

| 21.35 | -CH₂- (Propyl) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmationnih.gov

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) was employed to confirm the elemental composition and molecular weight of the title compound. nih.govpeerj.com The analysis provided a precise mass measurement that corresponds to the protonated molecule [M+H]⁺. The calculated mass for the molecular formula C₉H₁₈N₂S₂ was found to be in excellent agreement with the experimentally observed mass, unequivocally confirming the identity of the synthesized compound. nih.gov

In one study, the HRMS (ESI) data for the [M+H]⁺ ion was reported as: calculated: 219.3800, found: 219.3800. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR and mass spectrometry provide conclusive evidence for the chemical connectivity and molecular formula, X-ray diffraction analysis offers the definitive solid-state structure, including bond lengths, bond angles, and stereochemical conformation. Although the crystal structure of the closely related compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide has been determined by single-crystal X-ray analysis, specific crystallographic data for this compound was not available in the searched literature. peerj.com Such an analysis would be expected to reveal the conformation of the six-membered thiadiazinane ring, which typically adopts a chair or twisted-chair conformation.

Complementary Spectroscopic Techniques in Structural Analysis

In addition to NMR and HRMS, other spectroscopic techniques contribute to a comprehensive structural characterization. Fourier-Transform Infrared (FT-IR) spectroscopy provides information on the functional groups present in the molecule. For this compound, characteristic absorption bands have been observed at 2855 cm⁻¹ for aliphatic C-H stretching and at 1500 cm⁻¹ for the C=S (thione) group. nih.gov

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable tools for unambiguously assigning all proton and carbon signals, especially in complex molecules. researchgate.net These methods establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HMQC/HMBC), which is a standard procedure in the structural elucidation of novel thiadiazinane derivatives. researchgate.net

Computational Chemistry and Theoretical Studies on 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding the stability and reactivity of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione.

Research on related thiadiazine-2-thione derivatives often employs the B3LYP functional with a 6-31G* basis set to perform these calculations. researchgate.net Such studies help in elucidating the probable cyclization mechanism during synthesis. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to engage in chemical reactions. A smaller gap suggests higher reactivity.

For instance, in silico studies on similar heterocyclic compounds provide insights into how structural modifications influence electronic properties. The introduction of different substituents can alter the electron distribution, thereby affecting the molecule's reactivity and potential as a pharmacophore.

Table 1: Representative DFT-Calculated Electronic Properties of a Thiadiazine-2-thione Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative of thiadiazine-2-thione analogs and is used for illustrative purposes.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and intermolecular interactions of a compound in a biological environment, such as in a solvent or near a protein.

For 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones, MD simulations can reveal how the compound behaves in aqueous solution and how it interacts with biological membranes or the active sites of enzymes. tandfonline.com These simulations can predict the stability of the compound's binding to a target protein, which is essential for its mechanism of action. By analyzing the trajectory of the molecule, researchers can identify stable binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. nih.gov

For thiadiazine-2-thione derivatives, QSAR models can be developed to predict their antimicrobial, anti-inflammatory, or other biological activities. researchgate.netnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as lipophilicity (log P), electronic effects, and steric properties. The resulting QSAR equation can highlight which structural features are most important for the desired activity. For example, a QSAR study on related compounds might reveal that increasing the lipophilicity of the substituents at the N-3 and N-5 positions enhances antifungal activity. peerj.com

Table 2: Example of Descriptors Used in QSAR Models for Thiadiazine Derivatives

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity | Positive correlation with membrane permeability |

| Molecular Weight | Size of the molecule | Can influence binding and solubility |

| Number of H-bond donors/acceptors | Potential for specific interactions | Crucial for target binding |

| Dipole Moment | Polarity of the molecule | Affects solubility and interactions |

Molecular Docking and Binding Mode Predictions for Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target. For this compound, molecular docking can be used to identify its potential biological targets and to understand its mechanism of action at the molecular level.

One of the known biological targets for this class of compounds is the Dengue Virus (DENV) NS3 helicase, an enzyme essential for viral replication. nih.gov Molecular docking studies can simulate the binding of this compound to the active site of this enzyme, predicting the binding affinity and the specific interactions that stabilize the complex. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. Such insights are critical for the rational design of more potent inhibitors. nih.govunpad.ac.id

Furthermore, docking studies have been performed on other thiadiazine-thione derivatives against various targets, such as those in Leishmania major, revealing the importance of specific substitutions for binding affinity. tandfonline.com

Table 3: Predicted Interactions from a Representative Molecular Docking Study of a Thiadiazine-thione Analog with a Biological Target

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR250 | Hydrogen Bond | 2.9 |

| SER135 | Hydrogen Bond | 3.1 |

| VAL132 | Hydrophobic | 3.8 |

| ILE150 | Hydrophobic | 4.2 |

Note: The data in this table is representative of docking studies on thiadiazine-thione analogs and is used for illustrative purposes.

Research on Biological Activities and Mechanistic Pathways of 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione Derivatives Non Human & Non Clinical Contexts

Antimicrobial Research Applications

Derivatives of the 1,3,5-thiadiazinane-2-thione core have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy Studies

A range of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org In vitro evaluations have consistently shown the efficacy of these compounds against clinically relevant strains. For instance, synthesized series of these derivatives were found to be active against Staphylococcus aureus and Staphylococcus epidermidis. doaj.org

Specific studies have quantified this activity using microdilution methods to determine Minimum Inhibitory Concentration (MIC) values. One investigation found that the derivative 3-Phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione was active against Staphylococcus aureus with a MIC value of 4 µg/mL. nih.govnih.gov Another compound, 3-phenyl-5-hydroxy-tetrahydro-2H-1,3,5-thiadiazine-2-thione, was also active against S. aureus and Enterococcus faecalis, recording MIC values of 16 µg/mL for both. nih.govnih.gov Generally, bis-THTT derivatives have shown good activity against Gram-positive bacteria, though their efficacy against Gram-negative strains is often low or absent. frontiersin.org

Further research has explored incorporating other bioactive moieties to enhance antibacterial action. A series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group were synthesized and evaluated against plant-pathogenic bacteria. eagri.orgnih.gov One such compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed significant antibacterial effects against Xanthomonas oryzae pv. oryzae, with an inhibition rate of 56% at a concentration of 100 µg/mL, outperforming the commercial bactericide thiodiazole-copper. eagri.orgnih.gov

| Derivative Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Staphylococcus aureus | 4 |

| 3-Phenyl-5-hydroxy-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 |

Antifungal Efficacy Studies

The antifungal potential of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives has been extensively investigated against a variety of yeast-like fungi and molds. doaj.org Studies have shown that the anticandidal activity of certain derivatives can be superior to that of standard antifungal agents like miconazole (B906) and clotrimazole (B1669251). doaj.org

Detailed efficacy studies have provided specific MIC values against various Candida species. The derivative 3-Phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione exhibited potent activity against Candida albicans and Candida parapsilosis with MIC values of 4 µg/mL for both, and against Candida krusei with a MIC of 8 µg/mL. nih.govnih.gov This activity was notably greater than that of the standard drug fluconazole (B54011) against C. krusei (MIC: 64 µg/mL) and C. parapsilosis (MIC: 8 µg/mL). nih.govnih.gov

Other derivatives have also shown promising results. The antifungal activity of 3-(1-phenylethyl-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thione and 3-benzyl-5-carboxyethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione against C. krusei was found to be comparable to fluconazole. nih.gov In research focused on agricultural applications, a derivative containing a 1,3,4-thiadiazole group demonstrated an EC50 value of 33.70 µg/mL against the plant-pathogenic fungus Rhizoctonia solani, which was more effective than the commercial fungicide hymexazol (EC50: 67.10 µg/mL). eagri.orgnih.gov

| Derivative Compound | Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| 3-Phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Candida albicans | 4 | - |

| Candida parapsilosis | 4 | 8 (Fluconazole) | |

| Candida krusei | 8 | 64 (Fluconazole) | |

| 3-(1-phenylethyl-5-[α-(isobutyl)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Candida krusei | 64 | 64 (Fluconazole) |

| 3-benzyl-5-carboxyethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Candida krusei | 64 | 64 (Fluconazole) |

Mechanistic Investigations into Antimicrobial Action

The antimicrobial activity of 1,3,5-thiadiazinane-2-thione derivatives is largely attributed to their hydrolysis products. It is proposed that the THTT ring breaks down to form isothiocyanates and dithiocarbamic acids, which are the active antimicrobial agents.

The mechanism of action for dithiocarbamates involves the inhibition of crucial enzyme systems within the microbial cell. epa.gov Their potent metal-chelating ability allows them to interfere with metal-dependent enzymes, such as carbonic anhydrases, which are vital for microbial metabolism. mdpi.com They also react with sulfhydryl groups in enzymes and other cytoplasmic components, disrupting their function. nih.govepa.gov

Isothiocyanates, the other hydrolysis products, exert their antimicrobial effects through several pathways. They are known to react with sulfhydryl groups on the active sites of enzymes, such as thioredoxin reductase, and proteins, leading to their inactivation. frontiersin.org This interaction can disrupt cellular redox balance and metabolism. nih.gov Furthermore, isothiocyanates can cause damage to the microbial cell membrane, leading to the leakage of essential cellular metabolites and ultimately cell death. frontiersin.orgnih.gov This multi-target action is a key aspect of their efficacy.

Antiparasitic Research Applications

The THTT scaffold has gained significant interest for its pharmacological potential against various parasites. nih.gov This has led to the synthesis and evaluation of numerous derivatives in non-clinical parasite models.

Antileishmanial Activity in Parasite Models

Derivatives of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thione have demonstrated significant potential as antileishmanial agents. A broad series of these compounds were evaluated against Leishmania major, showing a wide range of leishmanicidal activity with IC50 values from 1.30 to 149.98 µM. mdpi.commicrobiologyresearch.org Several compounds exhibited excellent activity, with IC50 values even better than the standard drug pentamidine (IC50 = 7.52 µM). mdpi.commicrobiologyresearch.org For example, compounds designated as 3 , 4 , 6 , and 10 in one study showed IC50 values of 2.17 µM, 2.39 µM, 2.00 µM, and 1.39 µM, respectively. mdpi.commicrobiologyresearch.org

In vivo studies using BALB/c mice models infected with Leishmania tropica have further substantiated these findings. nih.gov Treatment with THTT derivatives for 15 days resulted in a reduction of both lesion size and parasite load. nih.gov One particular derivative, designated C5 , significantly reduced the lesion size and lowered the parasite load to 1.45 × 10⁶ compared to 3.9 × 10⁶ in the untreated group. nih.gov Another derivative, 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid (C1 ), also showed antileishmanial activity. nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of Leishmania major enzymes, indicating a potential mechanism for their leishmanicidal action. mdpi.commicrobiologyresearch.org

| Derivative Compound | Parasite Model | Activity Metric | Result |

|---|---|---|---|

| Compound 10 | Leishmania major (in vitro) | IC50 | 1.39 µM |

| Compound 6 | Leishmania major (in vitro) | IC50 | 2.00 µM |

| Compound 3 | Leishmania major (in vitro) | IC50 | 2.17 µM |

| Compound 4 | Leishmania major (in vitro) | IC50 | 2.39 µM |

| Compound C5 | Leishmania tropica (in vivo) | Lesion Size Reduction | 61.78% |

Antitrypanosomal Activity in Parasite Models

The efficacy of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives has also been assessed against Trypanosoma cruzi, the parasite responsible for Chagas disease. In vitro assays screened numerous derivatives for their activity against the amastigote form of the parasite. epa.gov

Among the tested compounds, derivatives 3k and S-2d showed particularly interesting activity against amastigotes, which was maintained even at a concentration of 1 µg/mL. epa.gov The derivative S-2d was selected for in vivo assays in mice infected with T. cruzi. The administration of this compound resulted in a notable reduction of parasitemia, demonstrating its trypanocidal properties in a biological model. epa.gov The antiparasitic action of dithiocarbamate-based compounds, which can be formed from the THTT ring, is thought to be linked to their ability to chelate metals like zinc, iron, and copper, thereby destabilizing and inhibiting critical parasite enzymes. nih.gov This can also lead to an increase in reactive oxygen species within the parasite. nih.gov

Biochemical Targets and Proposed Mechanisms of Antiparasitic Activity

Derivatives of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) have demonstrated a range of antiparasitic activities, including anti-protozoal and anthelmintic properties. mdpi.comnih.gov The proposed mechanism for the antimicrobial and antiparasitic action of these compounds is often attributed to their decomposition in biological systems. nih.gov Upon hydrolysis, the THTT ring can break down to produce isothiocyanates and dithiocarbamic acid species. nih.gov These reactive intermediates are thought to be responsible for the observed biological effects by interacting with essential biomolecules within the parasites.

Research has specifically investigated the antileishmanial potential of THTT derivatives. In vivo studies on BALB/c mice infected with Leishmania tropica showed that certain derivatives could significantly reduce lesion size and parasite load, indicating their potential as antiparasitic agents. researchgate.net

Anti-Inflammatory and Anti-Nociceptive Research in Animal Models

The 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-thione (THTT) scaffold has been a subject of interest for its potential anti-inflammatory and anti-nociceptive properties. mdpi.comnih.gov Various derivatives have been evaluated in animal models to understand their efficacy and mechanisms of action in pain and inflammation management. mdpi.comresearchgate.net

The anti-inflammatory activity of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione derivatives has been assessed in vivo using standard animal models, such as the carrageenan-induced paw edema test in rats and mice. researchgate.netnih.govnih.gov In this model, the injection of carrageenan induces an inflammatory response, and the ability of a compound to reduce the resulting swelling (edema) is measured over several hours. nih.gov Studies have shown that certain THTT derivatives can significantly inhibit paw edema, with some compounds demonstrating a reduction in inflammation comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov For instance, one study found that a specific thiadiazine thione derivative exhibited significant anti-inflammatory activity in the second phase of the carrageenan-induced paw edema model. nih.gov

The mechanism underlying the anti-inflammatory effects of THTT derivatives is believed to involve the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. In vitro assays have been conducted to determine the inhibitory potency of various THTT derivatives against COX-1, COX-2, and 5-LOX. nih.gov Molecular docking studies have further supported these findings, predicting effective binding affinities of THTT compounds for enzymes like COX-2. nih.gov The potential of these derivatives to inhibit cyclooxygenase is suggested as a primary mechanism for their anti-inflammatory action, similar to the action of NSAIDs. researchgate.net

| Compound | COX-2 Inhibition (IC50 µM) | 5-LOX Inhibition (IC50 µM) |

|---|---|---|

| Carboxy-functionalized THTT (Compound 6) | 11.96 | 14.01 |

| THTT Derivative (Compound 5f) | 13.54 | N/A |

| Esterified THTT (Compound 7) | 13.93 | 14.13 |

The anti-nociceptive (pain-relieving) properties of THTT derivatives have been investigated in various animal models of pain. nih.govnih.gov These models include thermally induced pain assays, such as the hot plate test, and chemically induced pain models, like the acetic acid-induced writhing test and the formalin test. nih.govnih.gov In the hot plate test, the latency time for an animal to react to a heat stimulus is measured, with an increase in latency indicating an analgesic effect. nih.gov In the writhing test, the number of abdominal constrictions induced by an irritant is counted, and a reduction in this number suggests anti-nociceptive activity. nih.gov Several THTT derivatives have demonstrated significant, dose-dependent anti-nociceptive effects in these models, reducing responses to both thermal and chemical pain stimuli. nih.govnih.gov

Evidence suggests that the anti-nociceptive effects of some THTT derivatives may be mediated through interactions with the opioidergic system. nih.govnih.gov Molecular docking studies have indicated that active anti-nociceptive THTT compounds can effectively target the μ-opioid receptor (μOR). nih.gov This in silico prediction is supported by in vivo experiments where the administration of naloxone, an opioid receptor antagonist, was shown to reverse the anti-nociceptive effects of the tested THTT derivatives. nih.govnih.gov This reversal indicates that the compounds' analgesic activity is, at least in part, dependent on the activation of opioid pathways. nih.gov

| Finding | Methodology | Conclusion | Reference |

|---|---|---|---|

| Effective targeting of μ-opioid receptor (μOR) | Molecular Docking Studies | Suggests a potential mechanism for anti-nociceptive activity. | nih.gov |

| Decline in anti-nociceptive potential | In vivo administration of naloxone (opioid antagonist) | Confirms the involvement of the opioidergic mechanism in the observed analgesia. | nih.govnih.gov |

In Vivo Evaluation of Anti-Nociceptive Properties

Investigational Activities in Other Biological Systems (Non-Human)

Research into 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) and its derivatives has unveiled a spectrum of biological activities in non-human and non-clinical contexts. These investigations span several areas, including oncology, neurology, and parasitology, highlighting the therapeutic potential of this chemical scaffold. The versatility of the THTT nucleus allows for the introduction of various substituents at the N-3 and N-5 positions, enabling the modulation of its pharmacological properties.

Anti-Cancer and Anti-Proliferative Research

Derivatives of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) have been the subject of in vitro research for their potential anti-cancer and anti-proliferative properties. Studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines.

In one study, four series of THTT derivatives were evaluated for their in vitro antiproliferative effects against human prostate cancer (PC3) and human cervical cancer (HeLa) cell lines. nih.gov Many of the tested compounds displayed significant anti-cancer activity against both cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 6.4 to 29.9 µM for PC3 cells and 2.4 to 23.8 µM for HeLa cells. nih.gov For comparison, the standard chemotherapeutic agent doxorubicin has an IC50 value of 0.3 µM. nih.gov The cytotoxicity of these compounds was also assessed on non-cancerous mammalian mouse fibroblast 3T3 cells, where they were found to be either non-toxic or significantly less toxic, indicating a degree of selectivity for cancer cells. nih.gov

The structure-activity relationship of these derivatives suggests that the nature and position of substituents on the thiadiazine ring are crucial for their antiproliferative activity. nih.gov Specifically, the presence of certain aryl groups, such as 3,4-(OMe)₂.Bzl and CH(Ph)Me, at the N-3 position of the ring was associated with a significant increase in activity. nih.gov Further research has identified some 3,5-disubstituted thiadiazine-2-thiones as cell-cycle inhibitors, with certain derivatives showing promising in vitro antiproliferative activities and the ability to disrupt the cell cycle and induce apoptosis with enhanced selectivity against cancer cells.

Table 1: In Vitro Anti-proliferative Activity of Selected THTT Derivatives

| Cell Line | Compound Type | Observed IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| PC3 (Prostate Cancer) | THTT Derivatives (Series A-D) | 6.4 - 29.9 | Doxorubicin | 0.3 |

| HeLa (Cervical Cancer) | THTT Derivatives (Series A-D) | 2.4 - 23.8 | Doxorubicin | 0.3 |

Antiepileptic Research as Prodrugs (e.g., GABA Carrier Targeting)

The potential of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives as prodrugs for antiepileptic agents has been a focus of medicinal chemistry research. nih.gov The core concept revolves around using the THTT scaffold as a carrier to transport therapeutic molecules, such as the neurotransmitter γ-aminobutyric acid (GABA), across the blood-brain barrier (BBB). nih.gov A deficiency in GABA is implicated in the pathophysiology of epilepsy.

One area of investigation involves the synthesis of THTT derivatives that incorporate GABA into their structure. nih.gov The rationale is that the lipophilic THTT carrier system can facilitate the passage of the otherwise BBB-impermeable GABA into the central nervous system. Once across the BBB, the prodrug is designed to hydrolyze, releasing GABA to exert its inhibitory neurotransmitter effects and potentially suppress seizure activity. nist.gov The degradation profile of these derivatives is crucial, with studies showing they possess high stability in acidic conditions but can be hydrolyzed by enzymes in human serum, a property that allows for controlled release of the active drug. nist.gov

This prodrug strategy aims to overcome the limitations of direct GABA administration and develop more selective antiepileptic therapies. nih.gov The pharmacological activities of THTT derivatives are attributed to the formation of isothiocyanates and dithiocarbamate (B8719985) salts during their hydrolysis within a biological system. nist.gov

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of this compound derivatives in non-human, in vitro models. This research indicates that compounds within this class possess the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.

For instance, the antioxidant activity of 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT) was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. monash.eduresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The study determined the IC50 value—the concentration of the compound required to scavenge 50% of the DPPH radicals—to be 97.75 µg/mL, confirming its antioxidant properties. monash.eduresearchgate.net

Table 2: In Vitro Antioxidant Activity of a THTT Derivative

| Compound | Assay | Result (IC50) |

|---|---|---|

| 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione | DPPH Radical Scavenging | 97.75 µg/mL |

Anthelmintic and Anti-Fibrinolytic Studies

The biological activities of this compound and its related derivatives have been investigated in the contexts of anthelmintic and anti-fibrinolytic actions.

Anthelmintic Activity: Tetrahydro-2H-1,3,5-thiadiazine-2-thione and its derivatives have been recognized for possessing a range of pharmacological properties, including anthelmintic activity. nih.gov This identifies the chemical class as having potential applications against parasitic worm infections, although specific studies detailing the activity of the 3,5-dipropyl derivative were not the focus of the reviewed literature.

Anti-Fibrinolytic Studies: In the realm of hematology, specific derivatives have been synthesized and evaluated for their ability to inhibit the dissolution of fibrin clots. A series of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives were prepared and tested for in vitro anti-fibrinolytic activity. nih.gov Their performance was compared to tranexamic acid, a standard anti-fibrinolytic agent.

Among the synthesized compounds, 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Ia) demonstrated the most prominent activity, showing 104% of the activity of tranexamic acid. nih.gov Other derivatives, including the 3-ethyl (Ib), 3-iso-propyl (Id), and 3-isobutyl (Ig) variants, also exhibited anti-fibrinolytic activity comparable to that of tranexamic acid. nih.gov These findings suggest that the THTT scaffold can be modified to produce compounds with significant effects on the fibrinolytic system.

Table 3: Relative In Vitro Anti-Fibrinolytic Activity of Selected THTT Derivatives

| Compound | Relative Activity (%) vs. Tranexamic Acid |

|---|---|

| 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Ia) | 104% |

| 3-ethyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Ib) | Similar to Tranexamic Acid |

| 3-iso-propyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Id) | Similar to Tranexamic Acid |

| 3-isobutyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Ig) | Similar to Tranexamic Acid |

Applications of 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione in Specialized Chemical and Biological Fields Research & Development

Biocidal Research for Industrial Fluid Contamination Control

No information was found regarding the evaluation or use of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione as a biocide for controlling microbial contamination in industrial fluids.

There are no documented studies or patents that report on the application of this compound for controlling microbial growth in oil and gas field fluids.

No data is available concerning the compatibility of this compound with other chemicals or its potential for synergistic effects within industrial biocidal systems.

Role as a Chemical Probe and Catalytic Agent in Organic Transformations Remains Largely Unexplored

The compound this compound, a heterocyclic molecule belonging to the thiadiazine family, has been a subject of scientific interest primarily for its potential biological activities. However, its specific applications as a chemical probe for elucidating biological pathways or as a catalytic agent in organic transformations are not extensively documented in publicly available scientific literature.

While the broader class of thiadiazine derivatives has garnered attention for various applications, detailed research findings on the specific roles of this compound in chemical biology and catalysis are sparse. This suggests that its utility in these specialized fields is an area that is yet to be fully investigated.

The synthesis of this compound has been described, and its antimicrobial and antiparasitic properties have been noted. The core structure, a tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, is recognized for its potential in developing new bioactive agents. This scaffold has been utilized in the creation of prodrugs, where the THTT moiety is attached to a drug molecule to improve its delivery and uptake by cells. This application, while related to molecular manipulation, does not constitute its use as a chemical probe to study a biological system or as a catalyst to facilitate a chemical reaction.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈N₂S₂ |

| Molecular Weight | 218.4 g/mol |

| CAS Number | 52416-62-3 |

| General Description | A heterocyclic compound with a six-membered thiadiazinane ring, featuring two propyl substituents at the N-3 and N-5 positions and a thione group at the C-2 position. |

Despite the synthetic accessibility and the known biological activities of its derivatives, the potential of this compound as a tool in fundamental chemical and biological research appears to be an open avenue for future exploration. Currently, there is a lack of detailed research findings or established protocols for its use as either a chemical probe or a catalytic agent in organic transformations.

Analytical Methodologies for Research and Characterization of 3,5 Dipropyl 1,3,5 Thiadiazinane 2 Thione

Chromatographic Method Development (e.g., HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione and for its quantification in reaction mixtures or final products. The development of a robust HPLC method is a critical step in the analytical workflow. Research on related 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives has confirmed the utility of HPLC in verifying the high purity of crude products following synthesis. arkat-usa.org

A typical method development process involves the systematic optimization of several key parameters to achieve a sensitive, specific, and reproducible assay. The goal is to obtain a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials.

Key Parameters for HPLC Method Development:

Stationary Phase (Column): Reversed-phase columns, such as a C18 or Phenyl-Hexyl, are commonly employed for separating organic molecules like thiadiazinane derivatives. The choice depends on the polarity of the analyte and potential impurities.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective. The gradient is adjusted to ensure adequate separation of all components within a reasonable timeframe.

Detection: Ultraviolet (UV) detection is a standard choice, with the wavelength selected based on the chromophore of the this compound molecule.

Flow Rate and Temperature: These are optimized to improve peak shape and reduce analysis time while maintaining column integrity.

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation typically includes assessing specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD).

Table 1: Illustrative Parameters for a Validated HPLC Method

| Parameter | Specification | Purpose |

| Column | Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) | Provides appropriate retention and selectivity. |

| Mobile Phase | Gradient of Methanol in Ammonium Phosphate (B84403) Buffer | Enables separation of compounds with varying polarities. |

| Detection | UV at a specified wavelength (e.g., 270 nm) | Monitors the analyte based on its light absorption. |

| Linearity | Correlation coefficient (r) ≥ 0.999 | Confirms a direct relationship between concentration and detector response. |

| Accuracy | Recovery between 98.0–102.0% | Ensures the measured amount reflects the true amount. |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates the consistency and reproducibility of the method. |

| Sensitivity | Limit of Detection (LOD) in the µg/mL range | Defines the lowest concentration of the analyte that can be reliably detected. |

Techniques for Isolation and Purification in Synthetic Research

The isolation and purification of this compound from a crude reaction mixture is a critical step to obtain a pure substance for further study and characterization. The techniques employed leverage the physicochemical properties of the target compound relative to byproducts, unreacted starting materials, and other reagents.

A common strategy, particularly in liquid-phase organic synthesis, involves precipitation and extraction. arkat-usa.org In one established procedure for related compounds, the synthesis is performed using a soluble polymer support like polyethylene (B3416737) glycol (PEG). arkat-usa.org After the reaction is complete, the polymer-bound product can be isolated.

A General Purification Workflow:

Precipitation: The reaction mixture, often in a solvent like dichloromethane, is added to a larger volume of a cold non-solvent, such as diethyl ether. arkat-usa.org This causes the desired product, which has lower solubility in the non-solvent, to precipitate out of the solution, leaving more soluble impurities behind.

Filtration: The resulting precipitate is collected by filtration. nih.govresearchgate.net The solid material on the filter (the "filter cake") is then washed.

Washing: The collected solid is washed with a suitable solvent, such as cold diethyl ether or iced ethanol, to remove any residual soluble impurities. arkat-usa.orgresearchgate.net

Acidification and Extraction: In some synthetic routes, the product may be in a basic aqueous solution. The solution is cooled and carefully acidified (e.g., with hydrochloric acid) to a specific pH, causing the final product to precipitate. arkat-usa.org This solid can then be filtered again or extracted into an organic solvent like dichloromethane. The organic solution is then concentrated to yield the purified compound. arkat-usa.org

This multi-step process effectively removes excess reagents and byproducts, leading to the isolation of this compound with high purity. arkat-usa.org

Spectroscopic Methods for Quantitative Analysis in Research Matrices

Spectroscopic methods are indispensable not only for structural elucidation but also for the quantitative analysis of this compound in various research matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal. ula.ve This allows for the determination of the concentration or purity of a substance, often by comparison to an internal standard of known concentration. researchgate.net

For quantitative analysis of this compound, a ¹H NMR spectrum would be acquired. A distinct signal, ideally a singlet that does not overlap with other peaks, is chosen for integration. ox.ac.uk The concentration of the analyte can then be calculated by comparing the integral of its characteristic peak to the integral of a peak from a known amount of an inert, non-interfering internal standard. ox.ac.uk While less sensitive than mass spectrometry, qNMR is highly precise, requires minimal sample preparation, and does not require a chemically identical standard for the analyte. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), is a highly sensitive and specific method for quantification. For sulfur-containing heterocyclic compounds, derivatization may be employed to increase the molecular weight and produce a specific fragmentation pattern, enhancing identification. nih.gov In quantitative MS, the instrument is set to monitor specific mass-to-charge ratios (m/z) corresponding to the analyte and an internal standard. The response ratio of the analyte to the standard is used to construct a calibration curve, from which the concentration in an unknown sample can be determined. Techniques like inductively coupled plasma tandem mass spectrometry (ICP-MS/MS) offer sulfur-selective detection with a uniform response, which is advantageous for quantifying different sulfur-containing compounds within a complex sample. acs.org

Table 2: Summary of Spectroscopic Quantitative Methods

| Technique | Principle for Quantification | Key Considerations |

| Quantitative ¹H NMR (qNMR) | Signal area is directly proportional to the number of protons. ula.ve | Requires well-resolved signals; an accurately weighed internal standard is used for absolute quantification. ox.ac.uk |

| LC-MS/MS | Ion intensity of a specific analyte fragment is measured relative to an internal standard. | High sensitivity and specificity; requires method development for chromatography and mass detection parameters. |

| GC-MS | Similar to LC-MS/MS, suitable for volatile or semi-volatile compounds. | Derivatization may be necessary to improve volatility and detection. nih.gov |

| HPLC-ICP-MS/MS | Provides element-specific quantification (e.g., for sulfur) with uniform response. acs.org | Excellent for total sulfur content and speciation in complex matrices. |

Structure Activity Relationship Sar and Rational Design of 1,3,5 Thiadiazinane 2 Thiones

Systematic Exploration of Substituent Effects at N-3 and N-5 Positions

The exploration of different functional groups at the N-3 and N-5 positions has been a key strategy in elucidating the structure-activity relationships of 1,3,5-thiadiazinane-2-thiones. Studies have shown that both the electronic and steric properties of these substituents play a crucial role in determining the biological potency and selectivity of these compounds.

For instance, in the development of anti-leishmanial agents, a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones were synthesized and evaluated. The results indicated that the nature of the substituent at both N-3 and N-5 positions significantly impacts the leishmanicidal activity. tandfonline.com

In another study focusing on antimicrobial activity, a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives were prepared. The findings revealed that specific substitutions are critical for potent antibacterial and antifungal effects. For example, the presence of a phenyl group at N-3 and a 1-phenylethyl group at N-5 led to significant activity against various Candida species. researchgate.net

The introduction of polar groups, such as those derived from glycine (B1666218) and glycinamide, at the N-3 and/or N-5 positions has also been investigated to understand their influence on antifungal activity. nih.gov These modifications aim to alter the physicochemical properties of the molecules, potentially enhancing their interaction with biological targets or improving their pharmacokinetic profiles.

A systematic approach to understanding these effects involves the synthesis of libraries of compounds with varied substituents and their subsequent biological evaluation. This allows for the identification of key structural features required for a particular biological activity.

Table 1: Effect of N-3 and N-5 Substituents on Anti-leishmanial Activity

Source: Adapted from Arshad et al., 2022. tandfonline.com Note: Specific substituent structures A-H are detailed in the original publication.

Table 2: Effect of N-3 and N-5 Substituents on Antifungal Activity against Candida albicans

Source: Adapted from Gümrükçüoğlu et al., 2012. researchgate.net

Correlation of Molecular Structure with Biological Activity Profiles

For instance, in the context of anti-leishmanial activity, compounds with certain aromatic and aliphatic substituents at the N-3 and N-5 positions have demonstrated potent activity. tandfonline.com The presence of these groups can influence the molecule's ability to cross cell membranes and interact with key enzymes or receptors within the parasite.

In the realm of antimicrobial agents, it has been observed that the introduction of a 1,3,4-thiadiazole (B1197879) group at the 5-position of the 1,3,5-thiadiazinane-2-thione ring can lead to compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net The specific substituents on both the thiadiazine and thiadiazole rings play a vital role in modulating the antimicrobial spectrum and potency. nih.gov For example, compound 8a (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide) showed notable antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. researchgate.net

Furthermore, the stereochemistry of the substituents can also be a determining factor in biological activity. The spatial arrangement of the groups at N-3 and N-5 can affect the molecule's fit into a binding site, leading to differences in efficacy between stereoisomers.

Computational Approaches to Predictive SAR

Computational methods are increasingly being employed to rationalize the SAR of 1,3,5-thiadiazinane-2-thiones and to guide the design of new, more potent analogues. These approaches can provide insights into the molecular properties that are critical for biological activity and can help to predict the activity of virtual compounds before their synthesis.

One of the key computational techniques used is molecular docking. This method predicts the preferred orientation of a molecule when bound to a target protein, allowing for the study of interactions at the atomic level. For example, molecular docking studies have been conducted to investigate the binding interactions of the most active 1,3,5-thiadiazinane-2-thione derivatives with their putative targets in Leishmania major. tandfonline.com These studies help to explain the observed SAR and can guide the design of new compounds with improved binding affinity.

In addition to molecular docking, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds. tandfonline.com By filtering out compounds with predicted poor pharmacokinetic profiles or high toxicity early in the drug discovery process, computational ADMET prediction can save significant time and resources.

Density Functional Theory (DFT) calculations have also been utilized to study the synthesis and electronic properties of the 1,3,5-thiadiazinane-2-thione ring system. nih.govresearchgate.net These theoretical calculations can provide a deeper understanding of the molecule's reactivity and stability, which can be correlated with its biological activity.

The integration of these computational approaches with experimental synthesis and biological testing allows for a more rational and efficient design of novel 1,3,5-thiadiazinane-2-thione derivatives with desired biological profiles.

Future Perspectives and Emerging Avenues in Thiadiazinane 2 Thione Research

Development of Next-Generation Analogues with Tailored Activities

The versatility of the THTT synthesis process allows for the creation of a vast library of analogues. nih.gov The core synthesis involves the reaction of a primary amine with carbon disulfide, followed by cyclocondensation with formaldehyde (B43269) and another primary amine or amino acid. nih.govnih.govarkat-usa.org This one-pot synthesis is efficient and allows for diverse substituents at the N-3 and N-5 positions of the thiadiazinane ring. nih.govnih.gov

Future research will focus on creating next-generation analogues with activities tailored for specific applications. This involves the strategic selection of substituents to enhance potency and selectivity while minimizing potential toxicity. For instance, introducing lipophilic groups at the N-3 position and hydrophilic groups at the N-5 position has shown to yield excellent antibacterial and antifungal activities. arkat-usa.org

Table 1: Examples of Synthesized Thiadiazinane-2-thione Derivatives and Their Activities

| Compound Name | N-3 Substituent | N-5 Substituent | Reported Activity |

| 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | Propyl | Propyl | Antinociceptive, Bactericidal nih.gov |

| 5-(2-hydroxyethyl)-3-propyl-1,3,5-thiadiazinane-2-thione | Propyl | 2-hydroxyethyl | Antinociceptive, Bactericidal nih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | (acetamide)N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | Methyl | Antibacterial, Antifungal peerj.comresearchgate.net |

| 3-phenyl-5-(1-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione | Phenyl | 1-phenylethyl | Antibacterial, Antifungal researchgate.net |

The development of prodrugs is another promising avenue. For example, incorporating antibiotic drugs like ampicillin (B1664943) into the thiadiazinane-thione nucleus has been explored to create novel therapeutic agents. nih.gov Similarly, creating ester analogues of hydroxy-substituted thiadiazinane-2-thiones has been a strategy to enhance antimicrobial potency. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the mechanism of action is crucial for the rational design of more effective THTT derivatives. It is suggested that the biological activity of THTT compounds may stem from the hydrolysis of the thiadiazinane ring in a protic medium, which generates isothiocyanates. nih.gov These isothiocyanates are known to interact with cysteine proteinases, which are prevalent in many parasitic protozoa. nih.gov

Future research will likely employ advanced analytical techniques and computational modeling to elucidate these mechanisms at a molecular level. This includes:

Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of THTT derivatives bound to their biological targets.

Spectroscopic Analysis: Employing advanced NMR and mass spectrometry techniques to study the kinetics and products of the ring-opening reaction and subsequent interactions with biomolecules. nih.govpeerj.com

Molecular Dynamics Simulations: Simulating the interaction of THTT derivatives and their degradation products with target enzymes to understand binding affinities and conformational changes. nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry

The discovery of novel bioactive compounds can be significantly accelerated by integrating high-throughput screening (HTS) and combinatorial chemistry. nuvisan.comyoutube.com Combinatorial chemistry allows for the rapid synthesis of large libraries of THTT derivatives by systematically varying the substituents at the N-3 and N-5 positions. arkat-usa.org

These libraries can then be subjected to HTS, where thousands of compounds are tested in parallel for their activity against a specific biological target. nuvisan.com Modern HTS platforms utilize automated robotics and miniaturized assays to test millions of compounds per day, generating vast amounts of data. youtube.com This approach allows for the efficient identification of "hit" compounds with desired activities, which can then be further optimized through medicinal chemistry. nuvisan.comyoutube.com Fragment-based screening, another HTS method, can identify smaller molecular fragments that bind to a target, which can then be grown or linked to create more potent molecules. nuvisan.com

Potential in Materials Science and Advanced Functional Molecules

While the primary focus of THTT research has been on their biological activities, there is emerging potential for their application in materials science. Certain organosulfur compounds are known for their anti-corrosion properties. Research has shown that some 1,3,4-thiadiazole-2-thione derivatives, which share a similar functional group, act as effective corrosion inhibitors for steel in various environments. researchgate.net

Future investigations could explore the potential of this compound and its analogues as:

Corrosion Inhibitors: Their ability to form protective films on metal surfaces could be harnessed for industrial applications.

Functional Polymers: The THTT moiety could be incorporated into polymer backbones to create materials with novel electronic, optical, or self-healing properties.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the THTT ring could act as coordination sites for metal ions, leading to the formation of novel MOFs with applications in gas storage, catalysis, and sensing.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

In the context of thiadiazinane-2-thione research, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to predict their binding affinity to a specific target, identifying promising candidates for synthesis and testing. soilytix.com

De Novo Design: Generative AI models can design entirely new molecules with optimized properties, exploring a much larger chemical space than is possible with traditional methods. micro-pep.com

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of THTT derivatives based on their chemical structure. nih.govnih.gov This can help to prioritize the synthesis of the most promising compounds and reduce the reliance on expensive and time-consuming experimental work.

Retrosynthesis Prediction: AI tools can predict the most efficient synthetic routes for novel THTT analogues, aiding chemists in the lab. hep.com.cn

The integration of these computational approaches will undoubtedly accelerate the discovery and development of the next generation of this compound analogues and other THTT derivatives for a wide range of applications.

Q & A

Q. What are the standard protocols for synthesizing 3,5-dipropyl-1,3,5-thiadiazinane-2-thione derivatives?

The liquid-phase organic synthesis using polyethylene glycol (PEG-5000) as a soluble polymer support is widely employed. Key steps include:

- Coupling : PEG-bound amino acids or tripeptides react with dithiocarbamate intermediates under alkaline conditions (20% KOH) to form dithiocarbamate salts .

- Cyclocondensation : Formaldehyde (37% solution) is added to induce cyclization, forming the THTT ring .

- Purification : Products are precipitated with cold diethyl ether, washed, and dried. Yields typically range from 84–90% with purities >90% confirmed via HPLC-MS .

Q. How is structural confirmation achieved for THTT derivatives?

A combination of spectroscopic methods is used:

- NMR : and NMR identify proton environments (e.g., δ ~4.5 ppm for H-4/H-6 protons in the THTT ring) and confirm peptide backbone integration .

- HPLC-MS : Purity (>90%) and molecular weight validation (e.g., [M+H] peaks matching theoretical values) .

- IR : Carbonyl stretches (~1728 cm) verify Fmoc deprotection .

Advanced Research Questions

Q. What challenges arise in resolving overlapping NMR signals for THTT derivatives, and how are they addressed?

Q. How can bis-THTT hybrid structures enhance antiparasitic activity?

Incorporating two THTT rings into a single molecule increases binding affinity to parasitic targets. Methodology:

- Linker design : A linear fatty acid (e.g., C6H12) or polyamine chain connects THTT rings via N-3 atoms .

- Activity validation : In vitro assays against protozoan models (e.g., Leishmania) show enhanced efficacy due to synergistic interactions .

- Example: Bis-THTT-tripeptide 13a demonstrated 89% yield and 94.2% purity, with molecular weight confirmed as 983.56 .

Q. What experimental design considerations optimize THTT derivative synthesis in liquid-phase systems?

- Polymer support flexibility : PEG-5000’s solubility in polar solvents (e.g., DMF) enables efficient coupling and easy precipitation .